Cas no 78313-73-2 (Pyridine, 3-(4-iodophenyl)-)
Pyridine, 3-(4-iodophenyl)- Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 3-(4-iodophenyl)-
- 3-(4-Iodophenyl)pyridine
- 78313-73-2
- 3-(4-Iodo-phenyl)-pyridine
- SCHEMBL9467041
- 3-(p-iodophenyl)pyridine
- ZKKRLPZAYWVEMX-UHFFFAOYSA-N
- 3-(4iodophenyl)pyridine
-
- MDL: MFCD18417269
- Inchi: 1S/C11H8IN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H
- InChI Key: ZKKRLPZAYWVEMX-UHFFFAOYSA-N
- SMILES: C1=NC=CC=C1C1=CC=C(I)C=C1
Computed Properties
- Exact Mass: 280.97015Da
- Monoisotopic Mass: 280.97015Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 12.9Ų
Pyridine, 3-(4-iodophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1255808-1g |
3-(4-Iodophenyl)pyridine |
78313-73-2 | 97% | 1g |
$571.0 | 2025-04-16 | |
| eNovation Chemicals LLC | Y0998448-5g |
3-(4-iodophenyl)pyridine |
78313-73-2 | 95% | 5g |
$1500 | 2024-08-02 | |
| Alichem | A013033822-250mg |
3-(4-Iodophenyl)pyridine |
78313-73-2 | 97% | 250mg |
$504.00 | 2023-09-01 | |
| Alichem | A013033822-500mg |
3-(4-Iodophenyl)pyridine |
78313-73-2 | 97% | 500mg |
$847.60 | 2023-09-01 | |
| Alichem | A013033822-1g |
3-(4-Iodophenyl)pyridine |
78313-73-2 | 97% | 1g |
$1519.80 | 2023-09-01 | |
| eNovation Chemicals LLC | Y0998448-5g |
3-(4-iodophenyl)pyridine |
78313-73-2 | 95% | 5g |
$1600 | 2025-02-24 | |
| eNovation Chemicals LLC | Y0998448-5g |
3-(4-iodophenyl)pyridine |
78313-73-2 | 95% | 5g |
$1600 | 2025-02-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041124-1g |
3-(4-Iodophenyl)pyridine |
78313-73-2 | 97% | 1g |
¥5844.00 | 2024-07-28 |
Pyridine, 3-(4-iodophenyl)- Suppliers
Pyridine, 3-(4-iodophenyl)- Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Pyridine, 3-(4-iodophenyl)-
Pyridine, 3-(4-iodophenyl)-: A Comprehensive Overview
Pyridine, 3-(4-iodophenyl)-, also known by its CAS number 78313-73-2, is a versatile organic compound with significant applications in various fields of chemistry. This compound is a derivative of pyridine, a six-membered aromatic heterocycle with one nitrogen atom. The presence of the 4-iodophenyl group at the third position of the pyridine ring introduces unique electronic and structural properties, making it an interesting subject for both academic research and industrial applications.
The synthesis of Pyridine, 3-(4-iodophenyl)- typically involves nucleophilic aromatic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, the use of palladium catalysts in cross-coupling reactions has become a standard approach for constructing such arylpyridines.
In terms of chemical properties, Pyridine, 3-(4-iodophenyl)- exhibits moderate solubility in organic solvents and is relatively stable under ambient conditions. Its electronic structure makes it a valuable precursor in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs). Recent studies have highlighted its potential as a building block for designing functional materials with tailored electronic properties.
The application of Pyridine, 3-(4-iodophenyl)- extends to pharmaceutical chemistry, where it serves as an intermediate in the synthesis of bioactive compounds. For example, researchers have utilized this compound to develop novel antiviral agents with enhanced potency and selectivity. The iodine substituent at the para position of the phenyl ring plays a crucial role in modulating the pharmacokinetic properties of the resulting drugs.
In the field of analytical chemistry, Pyridine, 3-(4-iodophenyl)- has been employed as a ligand in chelation therapy and sensor development. Its ability to coordinate with metal ions makes it an effective chelating agent for removing heavy metals from biological systems. Recent breakthroughs in nanotechnology have further expanded its utility in designing highly sensitive sensors for detecting trace amounts of heavy metals in environmental samples.
The integration of computational chemistry techniques has significantly enhanced our understanding of the electronic and structural properties of Pyridine, 3-(4-iodophenyl)-. Density functional theory (DFT) calculations have provided insights into its reactivity patterns and interaction mechanisms with other molecules. These computational studies have paved the way for rational design of new compounds based on this structure.
In conclusion, Pyridine, 3-(4-iodophenyl)- is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique chemical properties and versatility make it an essential building block in modern chemistry. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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